molecular formula C15H8Cl3N3OS B2813296 5,6-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 929989-57-1

5,6-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No. B2813296
M. Wt: 384.66
InChI Key: JCMBMJPMNWWWDY-UHFFFAOYSA-N
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Description

“5,6-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide” is a chemical compound that contains a pyridine ring, a thiazole ring, and a carboxamide group . It’s part of a larger class of compounds known as thiazoles, which have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a thiazole ring, and a carboxamide group . The presence of these functional groups could influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridine ring, the thiazole ring, and the carboxamide group . These functional groups could participate in a variety of chemical reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the pyridine ring, the thiazole ring, and the carboxamide group could influence the compound’s solubility, stability, and reactivity .

Future Directions

Thiazole derivatives, including “5,6-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide”, have shown promise in a variety of biological applications . Future research could explore the potential uses of this compound in more detail, including its potential as a therapeutic agent .

properties

IUPAC Name

5,6-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3N3OS/c16-10-3-1-8(2-4-10)12-7-23-15(20-12)21-14(22)9-5-11(17)13(18)19-6-9/h1-7H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMBMJPMNWWWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=C(N=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

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